

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	6-Methyl-3-oxo-2,3-
Compound Name:	dihydropyridazine-4-carboxylic
	acid
Cat. No.:	B1593315

[Get Quote](#)

An In-Depth Technical Guide to the Structure Elucidation of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid**

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. The pyridazinone core is a privileged scaffold in medicinal chemistry and agrochemicals, appearing in compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.^{[1][2]} ^{[3][4]} Therefore, unambiguous characterization of novel derivatives like the title compound is a critical step in discovery and development.

The Analytical Mandate: Confirming the Molecular Architecture

The primary objective is to verify the molecular structure of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**, whose basic properties are outlined below. Our analytical strategy is predicated on a multi-technique approach, where each analysis provides orthogonal data that, when combined, builds an unassailable case for the final structure.

Table 1: Core Molecular Properties

Property	Value	Source
Molecular Formula	$C_6H_6N_2O_3$	[5] [6]
Molecular Weight	154.12 g/mol	[5]
CAS Number	74557-73-6	[5] [6]

| InChIKey | MHYFUPKDKSSFRZ-UHFFFAOYSA-N |[\[7\]](#) |

The proposed structure, with atom numbering for spectroscopic assignment, is presented below. This numbering will be used consistently throughout this guide.

Caption: Proposed structure of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**.

The Logic of Elucidation: A Self-Validating Workflow

A robust structure elucidation is not a linear process but an interconnected system of checks and balances. We will employ a workflow that begins with broad functional group identification (Infrared Spectroscopy), proceeds to detailed atomic connectivity (Nuclear Magnetic Resonance), and is finalized by absolute mass confirmation (Mass Spectrometry).

Caption: The integrated workflow for structure elucidation.

Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is our first analytical checkpoint. Its power lies in its ability to quickly confirm the presence or absence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we have several critical functionalities: a carboxylic acid (which presents as a very broad O-H stretch and a C=O stretch), a cyclic amide, or "lactam" (N-H stretch and a distinct C=O stretch), and the C=C double bond of the pyridazine ring. The presence of all these bands provides strong initial evidence that our synthesis was successful. The absence of peaks corresponding to starting materials would likewise confirm successful purification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal (typically diamond or germanium).
- Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm^{-1} with a resolution of 4 cm^{-1} .
- Background Correction: A background spectrum of the clean, empty ATR crystal must be run immediately prior to the sample and automatically subtracted.
- Data Processing: Perform baseline correction if necessary.

Data Presentation: Expected IR Absorption Bands

Table 2: Characteristic IR Frequencies

Wavenumber (cm^{-1})	Functional Group	Vibration Type	Expected Appearance
3300–2500	Carboxylic Acid	O-H Stretch	Very broad, often obscuring C-H peaks
~3200	Lactam (Amide)	N-H Stretch	Medium to sharp peak
~1720-1700	Carboxylic Acid	C=O Stretch	Strong, sharp peak
~1680-1650	Lactam (Amide)	C=O Stretch (Amide I)	Strong, sharp peak
~1650-1600	Alkene	C=C Stretch	Medium intensity peak

| ~1550 | Lactam (Amide) | N-H Bend (Amide II) | Medium intensity peak |

The observation of two distinct carbonyl peaks is a crucial diagnostic feature, helping to differentiate the carboxylic acid and lactam environments.[8][9]

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Skeleton

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the chemical environment, connectivity, and number of protons and carbons in a molecule. For this specific structure, ^1H NMR will confirm the number and type of protons (methyl, vinyl, NH, OH), while ^{13}C NMR will confirm the six unique carbon environments. The use of a solvent like DMSO-d₆ is critical, as its ability to form hydrogen bonds allows for the observation of the exchangeable protons from the N-H and O-H groups.

^1H NMR Analysis

Protocol: ^1H NMR Spectroscopy (400 MHz)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.
- **Acquisition:** Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.
- **Referencing:** The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Presentation: Predicted ^1H NMR Signals (in DMSO-d₆)

Table 3: Predicted ^1H NMR Data

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
H_OH	~13.0	Broad Singlet	1H	Carboxylic Acid (OH)	Highly deshielded acidic proton, broad due to exchange.
H_N1	~9.0 - 11.0	Broad Singlet	1H	Lactam (NH)	Deshielded amide proton, broad due to exchange and quadrupolar nitrogen.
H_C5	~7.5 - 8.0	Singlet	1H	Vinyl Proton (-CH=)	Proton on an electron-deficient heterocyclic ring.

| H_C8 | ~2.3 | Singlet | 3H | Methyl (-CH₃) | Aliphatic protons attached to a C=C double bond. |

The simplicity of the spectrum—four singlets—is a powerful piece of evidence. The absence of any complex splitting patterns (doublets, triplets, etc.) confirms the isolated nature of each proton group, perfectly matching the proposed structure.

¹³C NMR Analysis

Protocol: ¹³C NMR Spectroscopy (101 MHz)

- Sample & Instrument: The same sample prepared for ¹H NMR is used.

- Acquisition: A standard proton-decoupled ^{13}C experiment is run. A larger number of scans (~1024 or more) is typically required due to the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is used.
- Referencing: The spectrum is referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Data Presentation: Predicted ^{13}C NMR Signals (in DMSO-d₆)

Table 4: Predicted ^{13}C NMR Data

Label	Chemical Shift (δ , ppm)	Assignment	Rationale
C7	~165	Carboxylic Acid Carbonyl	Typical chemical shift for a carboxylic acid C=O.
C3	~160	Lactam Carbonyl	Typical chemical shift for an amide/lactam C=O.
C6	~145	Quaternary C=C	sp ² carbon attached to nitrogen and the methyl group.
C4	~135	Quaternary C=C	sp ² carbon attached to the carboxylic acid.
C5	~125	Tertiary C=C-H	sp ² carbon attached to a proton.

| C8 | ~18 | Methyl Carbon | Typical chemical shift for an aliphatic methyl group. |

The observation of exactly six distinct carbon signals, with two in the carbonyl region and three in the sp² region, strongly corroborates the proposed molecular formula and skeleton. Further confirmation with 2D NMR experiments like HSQC and HMBC would definitively link the proton and carbon signals, providing the highest level of confidence.

Part 3: Mass Spectrometry (MS) – The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For our target, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition ($C_6H_6N_2O_3$) by matching the measured mass to the theoretical mass with high precision (typically < 5 ppm error). The fragmentation pattern under electron ionization (EI) can reveal stable fragments that are logical losses from the parent structure.

Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI

- **Sample Preparation:** Prepare a dilute solution of the sample (~ 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 μ L/min).
- **Ionization:** ESI is run in both positive and negative ion modes to detect the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
- **Mass Analysis:** The ions are analyzed using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Data Analysis:** The exact mass of the molecular ion is measured and compared to the theoretical mass calculated for the formula $C_6H_6N_2O_3$.

Data Presentation: Expected Mass Spectrometry Data

Table 5: Predicted HRMS and Fragmentation Data

m/z (Daltons)	Ion	Rationale
155.0451 (Calculated)	$[\text{C}_6\text{H}_7\text{N}_2\text{O}_3]^+$	Protonated molecular ion, $[\text{M}+\text{H}]^+$
153.0306 (Calculated)	$[\text{C}_6\text{H}_5\text{N}_2\text{O}_3]^-$	Deprotonated molecular ion, $[\text{M}-\text{H}]^-$
137	$[\text{M}-\text{H}_2\text{O}]^+$	Loss of water from the carboxylic acid
110	$[\text{M}-\text{CO}_2]^+$	Decarboxylation of the molecular ion

| 109 | $[\text{M}-\text{COOH}]^+$ | Loss of the entire carboxylic acid group |

Confirming the exact mass to within 5 ppm of the calculated value for $\text{C}_6\text{H}_6\text{N}_2\text{O}_3$ provides definitive proof of the molecular formula.^[10] The observed fragmentation pattern, particularly the loss of the carboxylic acid moiety, serves as strong corroborating evidence for the proposed structure.^[11]

Conclusion: A Triad of Evidence

The structure of **6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid** is elucidated with high confidence through the synergistic application of three core analytical techniques.

- IR Spectroscopy confirmed the presence of the essential carboxylic acid, lactam, and alkene functional groups.
- NMR Spectroscopy (^1H and ^{13}C) provided an unambiguous map of the molecular skeleton, confirming the four distinct proton environments and six unique carbon atoms, consistent with the proposed connectivity.
- Mass Spectrometry verified the exact molecular formula ($\text{C}_6\text{H}_6\text{N}_2\text{O}_3$) through high-resolution mass measurement and showed logical fragmentation patterns.

Each technique provides a layer of evidence that validates the data from the others, creating a self-consistent and trustworthy conclusion. While X-ray crystallography would provide the

absolute "gold standard" proof, the comprehensive spectroscopic data presented here is widely accepted in the scientific community as definitive structural confirmation.[12]

References

- Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. *Acta Crystallographica Section B: Structural Science*, 50(1), 71-85. [\[Link\]](#)
- El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. *Journal of Applied Pharmaceutical Science*, 8(12), 143-157. [\[Link\]](#)
- PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information.
- Gümüş, M. H., Ceylan, Ş., & Gümüş, S. (2022).
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. *International Journal of ChemTech Research*, 2(2), 1112-1122. [\[Link\]](#)
- Al-Tel, T. H. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. In *Advances in Heterocyclic Chemistry* (Vol. 145, pp. 1-68). Elsevier. [\[Link\]](#)
- ResearchGate. (n.d.). Structure of pyridazinone compound ES-1007 and emorfazone.
- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. *Scholars Research Library, Der Pharmacia Lettre*, 6(1), 71-86. [\[Link\]](#)
- Allam, M. A., El-Nassan, H. B., & El-Sayed, M. A. A. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. *Future Medicinal Chemistry*, 14(14), 1035-1055. [\[Link\]](#)
- Breda, S., Reva, I., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. *Journal of Molecular Structure*, 786(1-3), 153-165. [\[Link\]](#)
- Chemspace. (n.d.). **6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid**.
- YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- LibreTexts Chemistry. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scispace.com [scispace.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid - C6H6N2O3 | CSSS00000068495 [chem-space.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593315#6-methyl-3-oxo-2-3-dihydropyridazine-4-carboxylic-acid-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com